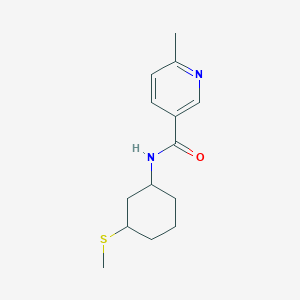
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain and inflammation. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide involves the blocking of this compound ion channel. This compound ion channel is a non-selective cation channel that is activated by various irritants and inflammatory mediators. The activation of this channel leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound blocks the activity of this channel by binding to a specific site on the channel protein, thereby preventing its activation by irritants and inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce the activity of this compound ion channel in various in vitro and in vivo models. This compound has been found to be effective in reducing pain and inflammation in various animal models of neuropathic pain, inflammatory pain, and asthma. It has also been shown to affect other physiological processes such as thermoregulation and cardiovascular function.
実験室実験の利点と制限
The use of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide in lab experiments has several advantages. It is a potent and selective antagonist of this compound ion channel, which allows for specific targeting of this channel in various experiments. This compound has been extensively studied and has been found to be effective in various in vitro and in vivo models. However, there are also some limitations to the use of this compound. It has been found to have some off-target effects, which may affect the interpretation of the results. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.
将来の方向性
There are several future directions for the use of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide in scientific research. One direction is to further study the role of this compound ion channel in various pathological conditions and to develop new therapies based on the blocking of this channel. Another direction is to develop new compounds that are more potent and selective than this compound. This will allow for more specific targeting of this compound ion channel and may lead to the development of new therapies with fewer off-target effects. Finally, there is a need to study the long-term effects of blocking this compound ion channel and to determine whether this approach is safe for human use.
合成法
The synthesis of 6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide has been reported in various research papers. One of the methods involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyclohexylamine to obtain the final compound. Another method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylthiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The resulting product is then treated with cyclohexylamine to obtain the final compound.
科学的研究の応用
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of this compound ion channel in pain and inflammation. It has been found to be a potent and selective antagonist of this compound ion channel and has been used to block the activity of this channel in various in vitro and in vivo models. This compound has been used to study the involvement of this compound ion channel in various pathological conditions such as neuropathic pain, inflammatory pain, and asthma. It has also been used to study the effects of this compound ion channel on other physiological processes such as thermoregulation and cardiovascular function.
特性
IUPAC Name |
6-methyl-N-(3-methylsulfanylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-7-11(9-15-10)14(17)16-12-4-3-5-13(8-12)18-2/h6-7,9,12-13H,3-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMKOXGWCJNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
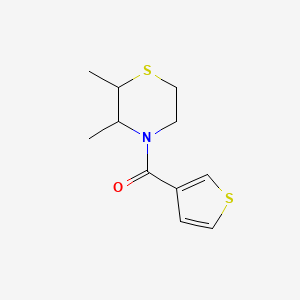
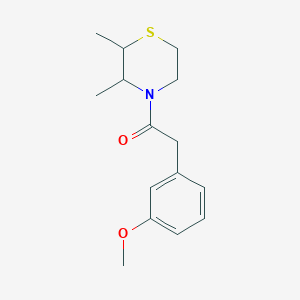
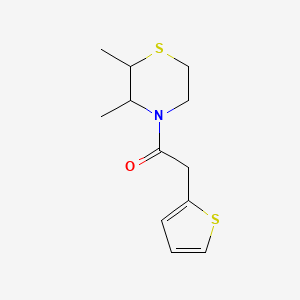


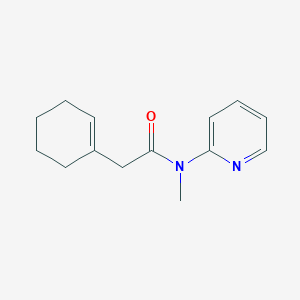


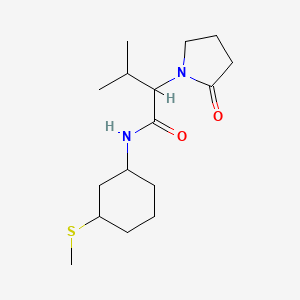
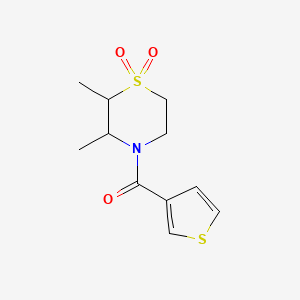
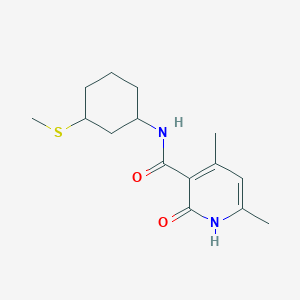
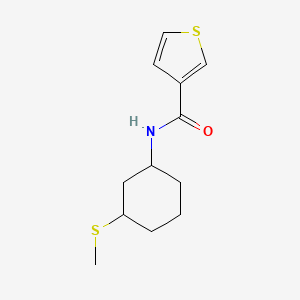
![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)